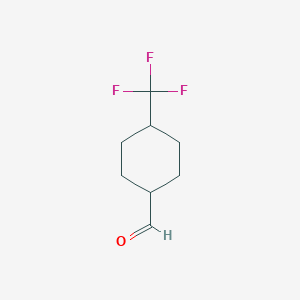

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde

Description

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a carbaldehyde (-CHO) group at the 1-position. The trifluoromethyl group imparts unique electronic and steric properties, making this compound valuable in pharmaceuticals, agrochemicals, and materials science. Its electron-withdrawing nature enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions and condensations .

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIWAPYAQGWZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073722-40-3 | |

| Record name | 4-(trifluoromethyl)cyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde typically involves the introduction of a trifluoromethyl group to a cyclohexane ring followed by the formation of an aldehyde group. One common method involves the reaction of cyclohexane with trifluoromethyl iodide in the presence of a strong base, such as sodium hydride, to form 4-(Trifluoromethyl)cyclohexane. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

Oxidation: 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Reduction: 4-(Trifluoromethyl)cyclohexane-1-methanol

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used

Scientific Research Applications

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde is used in a wide range of scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving aldehyde-containing compounds.

Medicine: As an intermediate in the synthesis of potential drug candidates and bioactive molecules.

Industry: In the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

- 3-(Trifluoromethyl)cyclohexane-1-carbaldehyde (CAS: 1461715-02-5)

- Structural Difference : The -CF₃ group is at the 3-position instead of the 4-position.

- Impact : Altered steric hindrance and electronic effects influence reactivity. For example, the 3-CF₃ isomer may exhibit different regioselectivity in cycloaddition reactions compared to the 4-CF₃ analog .

- Molecular Formula : C₈H₁₁F₃O; Molar Mass : 180.17 g/mol .

Substituent Variants

4-Phenylcyclohexane-1-carbaldehyde (CAS: 1466-74-6)

- Structural Difference : A phenyl (-C₆H₅) group replaces the -CF₃ group.

- Impact : The phenyl group is electron-donating via resonance, reducing the electrophilicity of the aldehyde compared to the -CF₃ analog. This makes it less reactive in nucleophilic additions but more stable in acidic conditions .

- Molecular Formula : C₁₃H₁₄O; Molar Mass : 186.25 g/mol .

- 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde (CAS: 1782894-92-1) Structural Difference: A hydroxyl (-OH) group is added at the 4-position alongside -CF₃. Impact: The -OH group introduces hydrogen-bonding capability, increasing solubility in polar solvents (e.g., water or ethanol). However, steric crowding at the 4-position may slow reactions at the aldehyde . Molecular Formula: C₈H₁₁F₃O₂; Molar Mass: 196.17 g/mol; XLogP3: 1.2 .

Ring Unsaturation

- 4-Methyl-3-cyclohexene-1-carbaldehyde (CAS: 7560-64-7)

- Structural Difference : A cyclohexene ring (with a double bond at the 3-position) replaces the saturated cyclohexane.

- Impact : The conjugated double bond enhances reactivity in Diels-Alder reactions and stabilizes intermediates via resonance. The methyl group at the 4-position provides moderate steric bulk .

- Molecular Formula : C₈H₁₂O; Molar Mass : 124.18 g/mol .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | XLogP3 | Key Functional Groups |

|---|---|---|---|---|

| 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde | C₈H₁₁F₃O | 180.17 | ~2.0* | -CHO, -CF₃ |

| 3-(Trifluoromethyl)cyclohexane-1-carbaldehyde | C₈H₁₁F₃O | 180.17 | ~2.0* | -CHO, -CF₃ (3-position) |

| 4-Phenylcyclohexane-1-carbaldehyde | C₁₃H₁₄O | 186.25 | ~3.5* | -CHO, -C₆H₅ |

| 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde | C₈H₁₁F₃O₂ | 196.17 | 1.2 | -CHO, -CF₃, -OH |

| 4-Methyl-3-cyclohexene-1-carbaldehyde | C₈H₁₂O | 124.18 | ~1.8* | -CHO, -CH₃, conjugated C=C |

*Estimated based on substituent contributions.

Biological Activity

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula CHFO and a molecular weight of 180.17 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity and chemical properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula: CHFO

- Molecular Weight: 180.17 g/mol

- CAS Number: 1073722-40-3

Synthesis Methods

The synthesis of this compound typically involves:

- Reaction of Cyclohexanone with Trifluoromethyl Iodide : This is conducted in the presence of a base, followed by oxidation to form the aldehyde.

- Oxidation and Reduction Reactions : The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol using agents such as sodium borohydride.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter enzymatic activity, which is crucial for its potential therapeutic applications.

Biological Studies and Findings

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced metabolic stability and lipophilicity, which can influence their pharmacokinetic properties. The following are notable findings from various studies:

- Enzyme Interaction : The compound has been investigated for its role in enzyme-catalyzed reactions involving aldehydes, showing potential as a substrate or inhibitor in biochemical pathways.

- Anticancer Activity : In vitro studies have demonstrated that derivatives of compounds with similar structures exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could have anticancer properties.

- Antimicrobial Properties : Some studies have explored its potential antimicrobial effects, although specific data on this compound is limited.

Comparative Analysis with Similar Compounds

| Compound | Lipophilicity | Biological Activity |

|---|---|---|

| This compound | Moderate | Potential enzyme inhibitor; anticancer properties |

| Cyclohexane-1-carbaldehyde | Low | Limited biological activity |

| 4-(Methyl)cyclohexane-1-carbaldehyde | Moderate | Lower metabolic stability compared to trifluoromethyl derivative |

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of various aldehydes on cholinesterases, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase (AChE). The results indicated moderate inhibition, with IC values comparable to known inhibitors in the literature.

Case Study 2: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several compounds against breast cancer cell lines (MCF-7). The presence of the trifluoromethyl group was correlated with increased cytotoxicity compared to non-fluorinated analogs, suggesting that modifications in lipophilicity can enhance biological activity.

Q & A

Q. What are the common synthetic routes for preparing 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound often involves functionalization of a cyclohexane scaffold. A microwave-assisted Claisen-Schmidt reaction has been demonstrated as an efficient method for analogous trifluoromethyl-substituted aldehydes. For example, 4-(trifluoromethyl)benzaldehyde was reacted with acetone under NaOH catalysis and microwave irradiation to yield α,β-unsaturated ketones with 77% efficiency . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reactivity.

- Catalyst concentration : Controlled NaOH levels prevent side reactions like over-aldol condensation.

- Temperature and irradiation time : Microwave conditions reduce reaction times and improve yields compared to conventional heating.

Characterization via TLC (cyclohexane/EtOAc 9:1) and H NMR is critical for confirming regioselectivity and purity .

Q. How can the stereochemical conformation of this compound be determined experimentally?

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

- HPLC : Reverse-phase methods (e.g., C18 columns) with trifluoroacetic acid (TFA) modifiers resolve aldehydes from degradation products. Retention times (~1.2–1.6 minutes) and LCMS ( signals) confirm molecular ion integrity .

- Stability studies : Accelerated degradation under acidic/basic conditions (e.g., 0.1M HCl/NaOH) identifies susceptibility to hydrolysis. Store under inert atmosphere at –20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of the cyclohexane ring in this compound?

The trifluoromethyl group exhibits strong electron-withdrawing effects (-I) due to fluorine’s electronegativity, which:

- Reduces basicity : Adjacent carbonyl groups (e.g., aldehyde) are stabilized, lowering pKa and enhancing electrophilicity .

- Affects conformation : The bulky -CF group preferentially adopts equatorial positions to minimize 1,3-diaxial strain, as observed in cyclohexane derivatives . Computational modeling (DFT) can quantify torsional strain and predict substituent orientation .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between expected and observed NMR/MS data may arise from:

- Dynamic effects : Ring-flipping in cyclohexane derivatives averages axial/equatorial signals. Use low-temperature NMR or crystallography to "freeze" conformers .

- Isomeric impurities : LCMS with high-resolution mass analyzers (HRMS) distinguishes isobaric species. For example, 757 [M+H] in Example 324 (EP 4374877) was validated against theoretical isotopic patterns .

- Residual solvents : Deuterated solvent peaks in NMR or HSQC experiments can mask signals. Always reference solvent suppression protocols .

Q. What strategies are effective for incorporating this aldehyde into pharmaceutical scaffolds while preserving reactivity?

- Protection-deprotection : Convert the aldehyde to a stable acetal or oxime during multi-step syntheses. For instance, tert-butyl ester protection of carboxylic acid intermediates prevents unwanted side reactions .

- Site-selective conjugation : Employ hydrazone or Wittig reactions to couple the aldehyde to heterocyclic amines or arylphosphonium salts, as seen in CCR5 antagonist syntheses (e.g., Vicriviroc) .

- Crystallization screening : Use SHELXPRO to optimize crystal growth for X-ray analysis of final drug candidates, ensuring regiochemical fidelity .

Q. How does the trifluoromethyl group impact metabolic stability in preclinical studies?

- ADME profiling : The -CF group reduces oxidative metabolism by cytochrome P450 enzymes due to fluorine’s resistance to C–F bond cleavage. In vitro assays with liver microsomes quantify half-life extensions .

- Bioisosteric replacement : Compare with non-fluorinated analogs to isolate -CF effects on permeability (e.g., PAMPA assays) and plasma protein binding .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.